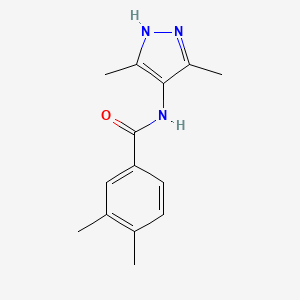![molecular formula C12H17N3O4 B7541590 methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridazine derivative, which is a class of heterocyclic compounds that have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been studied extensively for its potential applications in drug discovery and development. In particular, it has been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidines. This makes it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo synthesis of pyrimidines. By inhibiting this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of rapidly dividing cells such as cancer cells and immune cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biochemical and physiological effects. In particular, it has been found to inhibit the growth of cancer cells and immune cells, as well as to exhibit antibacterial and antifungal properties. Additionally, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, autoimmune diseases, and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development. However, there are also some limitations to its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, autoimmune diseases, and viral infections. Another direction is to explore its potential applications in the development of new antibacterial and antifungal agents. Additionally, there is a need to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans. Finally, there is a need to develop new synthesis methods that can improve the yield and purity of the compound.
Métodos De Síntesis
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pentanone with hydrazine hydrate to form 4-methyl-2-pentanone hydrazone. This hydrazone can then be reacted with ethyl acetoacetate to form the pyridazine ring. Finally, the resulting compound can be esterified with methanol to form the final product.
Propiedades
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7(2)6-9(12(18)19-3)13-11(17)8-4-5-10(16)15-14-8/h4-5,7,9H,6H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZJRFMXFHAQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=NNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
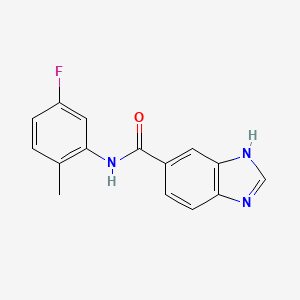
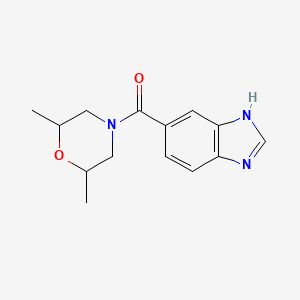
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
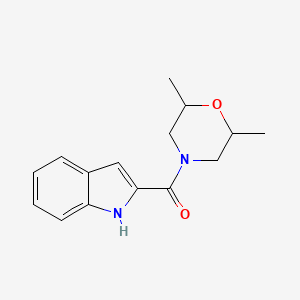
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
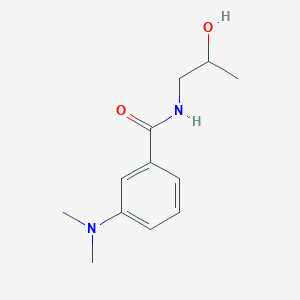
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

